molecular formula C8H14N2O2 B1267029 5-Isobutyl-5-methylhydantoin CAS No. 27886-67-5

5-Isobutyl-5-methylhydantoin

Cat. No. B1267029
CAS RN: 27886-67-5
M. Wt: 170.21 g/mol
InChI Key: PGCSVDXEADVLRG-UHFFFAOYSA-N
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Description

5-Isobutyl-5-methylhydantoin is a chemical compound with the molecular formula C8H14N2O2 . It is also known by other names such as 5-iso-Butyl-5-methylhydantoin, 5-isobutyl-5-methylimidazolidine-2,4-dione, and 5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione .


Molecular Structure Analysis

The molecular weight of 5-Isobutyl-5-methylhydantoin is 170.21 g/mol . Its molecular structure includes a five-membered ring containing two nitrogen atoms and two carbonyl groups . The IUPAC name for this compound is 5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione .


Physical And Chemical Properties Analysis

5-Isobutyl-5-methylhydantoin has several computed properties. It has a molecular weight of 170.21 g/mol, an XLogP3-AA of 0.9, and a topological polar surface area of 58.2 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 170.105527694 g/mol .

Scientific Research Applications

Synthesis and DNA Modification

5-Hydroxy-5-methylhydantoin, a derivative related to 5-Isobutyl-5-methylhydantoin, is a nucleobase lesion caused by ionizing radiation on DNA's thymine residue. It has been synthesized and used in creating DNA fragments containing 5-hydroxy-5-methylhydantoin moieties, demonstrating its application in DNA research and potential in understanding radiation-induced DNA damage (Guy, Dubet, & Teoule, 1993).

Bromolactonization Reaction

The compound has been utilized in a novel bromolactonization reaction, using racemic 3-bromo-5-isobutyl-5-methylhydantoin to produce bromolactones from olefinic acids, showcasing its role in synthetic chemistry (Cho, Jew, & Chung, 1982).

Photostability and Space Research

Investigations into the photostability of isovaline and its precursor, 5-ethyl-5-methylhydantoin, under simulated space radiations, reveal insights into the structural stability of these compounds against space radiation, highlighting their significance in astrobiological studies (Sarker et al., 2012).

Molecular Structure and Photochemistry

Studies on 5-methylhydantoin, closely related to 5-Isobutyl-5-methylhydantoin, have explored its molecular structure, vibrational spectra, and photochemistry. This research contributes to our understanding of the electronic structure and photochemical pathways of hydantoin derivatives (Nogueira et al., 2017).

Ionizing Radiation and DNA Lesions

The impact of ionizing radiation on DNA, creating lesions like 5-hydroxy-5-methylhydantoin, is significant in understanding DNA damage and repair mechanisms in biological systems (Breimer & Lindahl, 1985).

Safety And Hazards

The safety data sheet for 5-Isobutyl-5-methylhydantoin suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental release, it advises evacuating personnel to safe areas and keeping people away from and upwind of the spill/leak .

properties

IUPAC Name

5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(2)4-8(3)6(11)9-7(12)10-8/h5H,4H2,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCSVDXEADVLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isobutyl-5-methylhydantoin

CAS RN

27886-67-5
Record name 5-Isobutyl-5-methylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylisobutylhydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Cho, S Jew, Y Chung - Archives of Pharmacal Research, 1982 - Springer
By using racemic 3-bromo-5-isobutyl-5-methylhydantoin (3a′) in dry N, N-dimethylformanide which is a model reagent for asymmetric bromolactonization, bromolactonization of a …
Number of citations: 3 link.springer.com
HC Carrington, CH Vasey, WS Waring - Journal of the Chemical …, 1959 - pubs.rsc.org
… desulphurisation of the 4-thio-compound by a similar process to give the known 5-isobutyl5-methylhydantoin is additional evidence of the position of the sulphur atom, since it has …
Number of citations: 2 pubs.rsc.org
C Walling, AL Rieger - Journal of the American Chemical Society, 1963 - ACS Publications
… 1 -bromo-5-isobutyl-5-methylhydantoin (I), l-bromo-3,5,5-trimethylhydantoin (II), 3-bromo1,5,… The l-bromo-5-isobutyl-5-methylhydantoin (I)13 was a gift from the Arapahoe Chemical Co.; …
Number of citations: 35 pubs.acs.org
HR Henze, LM Long, RJ Speer… - Journal of the American …, 1943 - ACS Publications
… sample of 5methyl-5-(2-methylpropenyl) hydantoin was confirmed by conversion, through catalytic hydrogenation, into 5-isobutyl-5-methylhydantoin,the latter being compared with an …
Number of citations: 3 pubs.acs.org
HR HENZE, TR THOMPSON… - The Journal of Organic …, 1943 - ACS Publications
In connection with a study of the identification of carbonyl compounds through conversion into hydantoins (1), we had occasion to investigate the behavior of mesityl oxideand diacetone …
Number of citations: 7 pubs.acs.org
S Robin, G Rousseau - European Journal of Organic Chemistry, 2002 - Wiley Online Library
… same group17 also carried out the bromolactonization of 2-substituted (cyclohex-1-enyl)acetic acid 28 with 1,3-dibromo-5,5-dimethylhydantoin or 3-bromo-5-isobutyl-5-methylhydantoin…
C Walling, AL Rieger, DD Tanner - Journal of the American …, 1963 - ACS Publications
Here the NBS acts simply as a reservoir capable of sustaining a low steady-state concentration of bromine during the reaction. Tedder has recently espoused this scheme and has …
Number of citations: 211 pubs.acs.org
TR Hightower - 1993 - search.proquest.com
This manuscript has been reproduced from the microfilm master. UMI Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the …
Number of citations: 4 search.proquest.com

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